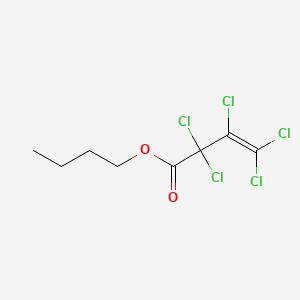
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester is a chemical compound with the molecular formula C8H9Cl5O2 It is a derivative of butenoic acid, characterized by the presence of five chlorine atoms and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester typically involves the chlorination of butenoic acid followed by esterification. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The esterification process involves reacting the chlorinated butenoic acid with butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and esterification. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar structure but lacks chlorine atoms.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid without chlorination.
3-Butenoic acid: The parent compound without chlorine atoms.
Uniqueness
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.
Properties
CAS No. |
75147-20-5 |
|---|---|
Molecular Formula |
C8H9Cl5O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
butyl 2,2,3,4,4-pentachlorobut-3-enoate |
InChI |
InChI=1S/C8H9Cl5O2/c1-2-3-4-15-7(14)8(12,13)5(9)6(10)11/h2-4H2,1H3 |
InChI Key |
JZJILZTVTMMGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(=C(Cl)Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















